The Physicochemical Landscape of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride: A Guide for Synthetic and Development Scientists
The Physicochemical Landscape of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride: A Guide for Synthetic and Development Scientists
An In-depth Technical Guide:
Introduction
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a heterocyclic building block of significant interest in contemporary drug discovery and organic synthesis. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, while the boronic acid functional group serves as a versatile handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This combination allows for the efficient construction of complex molecular architectures, making it a valuable reagent in the synthesis of kinase inhibitors and other targeted therapeutics.[3]
This technical guide, prepared from the perspective of a senior application scientist, moves beyond a simple data sheet. It aims to provide researchers, process chemists, and formulation scientists with a deeper understanding of the core physical properties of this compound. We will explore not only the "what" but the "why" behind its characteristics, focusing on the practical implications of its hydrochloride salt form. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, which is paramount for advancing research and development programs.
Core Molecular Identity
A precise understanding of a reagent's identity is the foundation of all subsequent experimental work. The key identifiers for (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride are summarized below.
| Identifier | Value | Source |
| CAS Number | 1026796-02-0 | [4][5] |
| Molecular Formula | C₄H₈BClN₂O₂ | [4][5] |
| Molecular Weight | 162.38 g/mol | [4][5] |
| IUPAC Name | (1-methylpyrazol-4-yl)boronic acid;hydrochloride | [4][5] |
| SMILES | Cl.CN1C=C(C=N1)B(O)O | [5] |
| Purity (Typical) | ≥95% (by HPLC) | [5] |
The Scientific Rationale for the Hydrochloride Salt Form
The deliberate synthesis and supply of this compound as a hydrochloride salt is a critical formulation choice driven by the inherent chemistry of the pyrazole ring and the boronic acid moiety.
Causality: The pyrazole ring contains two nitrogen atoms. The N2 nitrogen (adjacent to the methyl group) possesses a lone pair of electrons that can be protonated by a strong acid like hydrochloric acid (HCl). This acid-base reaction forms a pyridinium-like salt, which confers significant advantages over the free base form.
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Enhanced Aqueous Solubility: The ionic nature of the salt dramatically increases its polarity, leading to improved solubility in water and other polar protic solvents. This is a crucial attribute for certain reaction conditions and is a prerequisite for many biological and formulation studies.
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Improved Stability and Handling: Boronic acids are susceptible to dehydration, forming cyclic anhydrides known as boroxines. This process is often reversible in the presence of water but can complicate stoichiometry and analysis. The salt form can reduce this tendency. Furthermore, as a crystalline, free-flowing solid, the hydrochloride salt often exhibits superior handling characteristics compared to the potentially less stable free base.
The diagram below illustrates the fundamental acid-base equilibrium.
Caption: Acid-base equilibrium of the title compound.
In-Depth Physicochemical Characterization: Protocols and Insights
Accurate characterization is essential for consistent results. The following sections detail robust protocols for determining the key physical properties of this reagent.
3.1 Appearance and Morphology
The compound is typically supplied as a white to off-white solid. While macroscopic appearance is a basic quality control check, microscopic analysis (e.g., polarized light microscopy) is invaluable. It can reveal the crystalline nature of the material, identify the presence of different crystal habits, or detect amorphous content, all of which can impact dissolution rates and bulk density.
3.2 Melting Point Determination
Expert Insight: The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities or residual solvent, which can depress and widen the melting range.
Protocol for Melting Point Determination:
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Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for 4-6 hours. Grind a small amount into a fine powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary into a calibrated digital melting point apparatus.
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Measurement:
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Use a rapid ramp rate (e.g., 10-15 °C/min) for a preliminary scan to approximate the melting point.
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For the accurate measurement, use a fresh sample and set the ramp rate to a slow 1-2 °C/min, starting from approximately 20 °C below the estimated melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
3.3 Aqueous Solubility
Expert Insight: Solubility dictates the utility of a compound in various applications, from reaction solvent selection to its behavior in biological assays. The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol for Equilibrium Aqueous Solubility Determination:
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Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
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Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a period of 24 to 48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
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Phase Separation: Allow the suspension to settle. Subsequently, withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.
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Quantification:
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Accurately dilute the filtered supernatant with the same solvent/buffer.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
The workflow for this crucial experiment is visualized below.
Caption: Workflow for Shake-Flask Solubility Determination.
3.4 Stability and Storage
Expert Insight: The stability of a reagent directly impacts its shelf-life and the reproducibility of experiments. Boronic acids can be sensitive to moisture and heat.[6] While the salt form enhances stability, empirical testing is necessary.
Recommended Storage: To maximize shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable.[3][7]
Protocol for Accelerated Stability Assessment (Forced Degradation):
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Reference Standard: Prepare an initial solution of the compound in a suitable solvent (e.g., acetonitrile/water) and analyze it immediately via HPLC to establish the t=0 purity profile and peak area.
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Stress Conditions: Expose solid samples of the compound to various stress conditions in parallel:
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Thermal: Heat at 60°C for 7 days.
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Humidity: Store in a desiccator with 75% relative humidity (e.g., over a saturated NaCl solution) at 40°C for 7 days.
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Photolytic: Expose to UV light as per ICH Q1B guidelines.
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-
Analysis: After the exposure period, dissolve the stressed samples in the same solvent as the reference standard to the same concentration.
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HPLC Analysis: Analyze all samples by HPLC using a stability-indicating method (a method capable of resolving the parent peak from any potential degradants).
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Evaluation: Compare the chromatograms of the stressed samples to the t=0 reference. A loss in the main peak area and/or the appearance of new peaks indicates degradation. This provides insight into which conditions (heat, moisture, light) are most detrimental.
Summary of Physicochemical Data
| Property | Value / Expected Characteristic | Methodology | Significance |
| Appearance | White to off-white crystalline solid | Visual and Microscopic Inspection | Basic QC, informs on crystallinity |
| Melting Point | To be determined experimentally | Capillary Melting Point Apparatus | Key indicator of purity |
| Aqueous Solubility | Expected to be high due to salt form | Shake-Flask Method with HPLC Quantification | Critical for reaction setup and biological assays |
| Stability | Stable under recommended storage | Forced Degradation Studies (HPLC) | Determines shelf-life and handling requirements |
| Storage | Cool, dry, inert atmosphere; -20°C for long term[3][7] | N/A | Ensures reagent integrity over time |
| Safety | Causes skin/eye irritation, may cause respiratory irritation[8][9] | N/A | Dictates required personal protective equipment (PPE) |
Conclusion
(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is more than just a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physical properties are a direct consequence of its molecular structure and its formulation as a hydrochloride salt. A thorough understanding and experimental validation of its melting point, solubility, and stability are not academic exercises—they are essential prerequisites for its successful and reproducible application in the laboratory. By employing the robust protocols outlined in this guide, researchers can ensure the quality of their starting material, troubleshoot potential issues, and ultimately accelerate their path toward novel discoveries.
References
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
PubChem. (n.d.). (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]
-
Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved from [Link]
-
Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]
- 4. (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride | C4H8BClN2O2 | CID 45158882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 8. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1H-pyrazole-4-boronic acid [oakwoodchemical.com]
